molecular formula C23H20IN7O2 B15019845 4-iodo-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-iodo-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B15019845
M. Wt: 553.4 g/mol
InChI Key: PFHMHJHAKNBGME-AFUMVMLFSA-N
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Description

4-IODO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound featuring an iodine atom, a methoxyphenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps, starting with the iodination of phenol derivatives. One common method involves the direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . This process is followed by further functionalization to introduce the methoxyphenyl and triazine groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using efficient and cost-effective reagents such as N-iodosuccinimide (NIS) or elemental iodine in the presence of catalysts like iron (III) triflimide . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-IODO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide (NIS), sodium hypochlorite, and various catalysts like iron (III) triflimide . Reaction conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

4-IODO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-IODO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s iodine atom and triazine ring play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-IODO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is unique due to its complex structure, which includes a triazine ring and multiple functional groups

Properties

Molecular Formula

C23H20IN7O2

Molecular Weight

553.4 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-iodophenol

InChI

InChI=1S/C23H20IN7O2/c1-33-19-10-8-18(9-11-19)27-22-28-21(26-17-5-3-2-4-6-17)29-23(30-22)31-25-14-15-13-16(24)7-12-20(15)32/h2-14,32H,1H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

PFHMHJHAKNBGME-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C=CC(=C4)I)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C=CC(=C4)I)O

Origin of Product

United States

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